RBN-2397

Vue d'ensemble

Description

It is currently under investigation for its potential antineoplastic and immunomodulatory activities . RBN-2397 is being developed for the treatment of various cancers, including advanced squamous non-small cell lung carcinoma, squamous cell carcinoma of the lung, mantle cell lymphoma, HER2 negative breast cancer, and head and neck squamous cell carcinoma .

Mécanisme D'action

Pharmacokinetics

It is known that rbn-2397 is orally active , suggesting that it can be absorbed through the digestive tract

Action Environment

The action of this compound can be influenced by environmental factors. For instance, PARP7, the target of this compound, is upregulated in response to cellular stress, such as viral infection and cigarette smoke . Therefore, these environmental factors could potentially influence the efficacy of this compound.

Analyse Biochimique

Biochemical Properties

RBN-2397 selectively inhibits PARP7, a monoPARP that catalyzes the transfer of single units of ADP-ribose onto substrates (MARylation) to change their function . This inhibition of PARP7-dependent MARylation by this compound has been demonstrated with an IC50 of 2 nM .

Cellular Effects

This compound has been shown to directly inhibit cellular proliferation and restore Type I interferon signaling by inhibiting PARP7 in tumor cells . This leads to the stimulation of innate or adaptive antitumor immune responses . In preclinical models, this compound potently restored tumoral Type I IFN signaling as demonstrated by increases in interferon-stimulated genes .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of PARP7-dependent MARylation . This inhibition leads to the restoration of Type I IFN signaling, as demonstrated by the induction of STAT1 phosphorylation . This effect on STAT1 phosphorylation was phenocopied by PARP7 knockout (KO), further demonstrating the specificity of this compound’s action .

Temporal Effects in Laboratory Settings

It has been reported that this compound leads to durable, complete tumor regression in a NCI-H1373 lung cancer xenograft .

Dosage Effects in Animal Models

In animal models, this compound has been shown to induce tumor-specific adaptive immune memory in an immunocompetent mouse cancer model

Metabolic Pathways

It is known that this compound inhibits PARP7, an enzyme that plays a role in response to cellular stress .

Méthodes De Préparation

The synthesis of RBN-2397 involves a series of chemical reactions designed to produce the desired molecular structure. The synthetic route typically includes the following steps:

Formation of the pyridazinone core: This involves the reaction of appropriate starting materials under specific conditions to form the pyridazinone ring.

Introduction of trifluoromethyl groups: Trifluoromethyl groups are introduced into the molecule through reactions with trifluoromethylating agents.

Attachment of the piperazine moiety: The piperazine ring is attached to the core structure through nucleophilic substitution reactions.

Final assembly: The final steps involve the coupling of various intermediates to form the complete this compound molecule.

Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the purity and yield of the final product. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques.

Analyse Des Réactions Chimiques

RBN-2397 undergoes several types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, particularly at the piperazine moiety.

Reduction: Reduction reactions can occur at various functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

RBN-2397 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a tool compound to study the inhibition of PARP7 and its effects on cellular processes.

Biology: Researchers use this compound to investigate the role of PARP7 in cellular stress responses and its involvement in cancer progression.

Comparaison Avec Des Composés Similaires

RBN-2397 is unique among PARP inhibitors due to its specificity for PARP7. Other similar compounds include:

Olaparib: A PARP1 and PARP2 inhibitor used in the treatment of ovarian and breast cancers.

Rucaparib: Another PARP1 and PARP2 inhibitor with applications in ovarian cancer treatment.

Niraparib: A PARP1 and PARP2 inhibitor used for the maintenance treatment of ovarian cancer.

Compared to these compounds, this compound’s specificity for PARP7 allows it to target a different pathway, potentially offering therapeutic benefits in cancers that are resistant to other PARP inhibitors .

Activité Biologique

RBN-2397 is a novel, first-in-class oral inhibitor of PARP7 (also known as TIPARP), which has garnered attention for its potential therapeutic applications in oncology. This compound plays a crucial role in modulating the immune response and tumor biology, particularly in the context of cancer treatment. This article delves into the biological activity of this compound, supported by clinical findings, preclinical studies, and mechanisms of action.

This compound selectively inhibits PARP7, a mono-ADP-ribosyltransferase that negatively regulates the Type I interferon (IFN) signaling pathway. By inhibiting PARP7, this compound restores IFN signaling, enhances immune cell infiltration into tumors, and promotes an adaptive immune response against cancer cells. This mechanism is particularly significant as it targets the tumor's intrinsic vulnerabilities related to immune evasion.

Key Features of this compound:

- Selectivity : this compound exhibits over 50-fold selectivity for PARP7 compared to other PARP family members, including PARP1, which is commonly targeted by other inhibitors .

- Restoration of IFN Signaling : The compound has been shown to induce phosphorylation of STAT1, a key mediator in the IFN signaling pathway, leading to enhanced antitumor immunity .

- Tumor Immunogenicity : In preclinical models, this compound has demonstrated the ability to induce complete tumor regressions by enhancing the immunogenicity of tumors .

Clinical Studies and Findings

This compound is currently undergoing various stages of clinical trials to evaluate its safety and efficacy in treating solid tumors. Notably, it is being tested both as a monotherapy and in combination with pembrolizumab (a PD-1 inhibitor) in patients with advanced solid tumors.

Phase 1 Clinical Trial Results

In a Phase 1 study (NCT04053673), this compound was evaluated for its safety profile and preliminary antitumor activity across different cancer types:

| Cancer Type | Number of Patients | Best Response | Disease Control Rate |

|---|---|---|---|

| Squamous Cell Carcinoma (SCCL) | 19 | PR: 1; SD: 8; PD: 10 | 44% |

| Head and Neck SCC (HNSCC) | 14 | PR: 1; SD: 9; PD: 4 | 71% |

| Hormone Receptor-positive BC | 11 | PR: 1; SD: 6; PD: 4 | - |

AEs Observed :

- Dysgeusia (42%)

- Nausea (26%)

- Fatigue (23%)

No Grade 4 adverse events were reported, indicating a tolerable safety profile .

Case Studies

One notable case involved a patient with SCCL who demonstrated an increase in immune cell populations during treatment with this compound. Despite initial progression after three cycles, biopsies revealed increased CD8+ T cells and macrophages within the tumor microenvironment, suggesting an active immune response triggered by the treatment .

Preclinical Evidence

Preclinical studies have provided insights into the biological activity of this compound:

- Tumor Regression : In mouse models bearing CT26 tumors, this compound induced complete tumor regressions that were dependent on CD8 T cells for antitumor immunity .

- Biochemical Assays : this compound inhibited PARP7-dependent MARylation with an IC50 of 2 nM, demonstrating potent biochemical activity against this target .

Propriétés

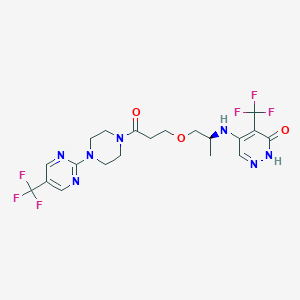

IUPAC Name |

4-[[(2S)-1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-yl]amino]-5-(trifluoromethyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F6N7O3/c1-12(30-14-10-29-31-17(35)16(14)20(24,25)26)11-36-7-2-15(34)32-3-5-33(6-4-32)18-27-8-13(9-28-18)19(21,22)23/h8-10,12H,2-7,11H2,1H3,(H2,30,31,35)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZCQKXJAXKZQH-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)NC3=C(C(=O)NN=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)NC3=C(C(=O)NN=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F6N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2381037-82-5 | |

| Record name | Atamparib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2381037825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atamparib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1MW2ME77A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.